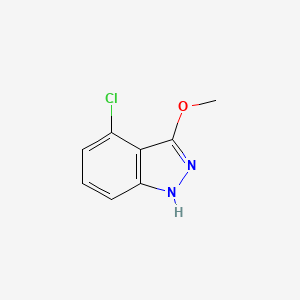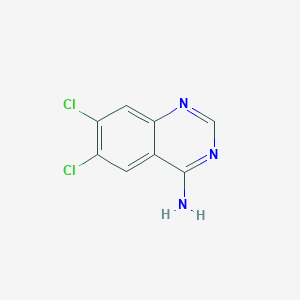
2,6-Dibromo-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-1-methylpyridin-4(1H)-one is a brominated derivative of pyridinone. Pyridinones are a class of organic compounds characterized by a pyridine ring with a ketone group. The presence of bromine atoms in the 2 and 6 positions can significantly alter the chemical properties and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, with careful control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The methyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridinones.
Reduction: Formation of 1-methylpyridin-4(1H)-one.
Oxidation: Formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.
2,6-Difluoro-1-methylpyridin-4(1H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
Propriétés
Formule moléculaire |
C6H5Br2NO |
|---|---|
Poids moléculaire |
266.92 g/mol |
Nom IUPAC |
2,6-dibromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5Br2NO/c1-9-5(7)2-4(10)3-6(9)8/h2-3H,1H3 |
Clé InChI |
JFNJIYQLXAQHCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)C=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)







